5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
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Description
5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H14FN7O and its molecular weight is 303.301. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition is a promising strategy for cancer treatment .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s interaction with CDKs results in significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs . CDKs are crucial enzymes in this pathway, controlling cell growth, differentiation, migration, and metabolism . By inhibiting CDKs, the compound disrupts the normal functioning of this pathway, leading to the arrest of cell division .
Pharmacokinetics
The compound’s potent inhibitory activity against cdks and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound also induces apoptosis within cells .
Properties
IUPAC Name |
5-[4-fluoro-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN7O/c1-7-18-13(22-19-7)10-3-8(14)5-21(10)12-9-4-17-20(2)11(9)15-6-16-12/h4,6,8,10H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYYFJDADIVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2C3=NC=NC4=C3C=NN4C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.